molecular formula C13H25BLiNO3S B8003836 Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt

Cat. No.: B8003836
M. Wt: 293.2 g/mol
InChI Key: QWCBQPGJGMPRSX-UHFFFAOYSA-N
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Description

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt is a chemical compound with the molecular formula C10H18NO2SB·C3H7OLi. It is a white to yellow solid that is used in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt typically involves the reaction of 5-Methyl-2-thiazoleboronic acid with diisopropyl boronate in the presence of lithium isopropoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various boronate esters, thiazole derivatives, and other related compounds .

Scientific Research Applications

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt involves its interaction with specific molecular targets and pathways. The compound can act as a boron donor in chemical reactions, facilitating the formation of boronate esters and other boron-containing compounds. The lithium isopropoxide component can also participate in reactions, providing a source of lithium ions and isopropoxide groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt is unique due to its combination of boronate and lithium isopropoxide components. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

IUPAC Name

lithium;(5-methyl-1,3-thiazol-2-yl)-di(propan-2-yloxy)borane;propan-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BNO2S.C3H7O.Li/c1-7(2)13-11(14-8(3)4)10-12-6-9(5)15-10;1-3(2)4;/h6-8H,1-5H3;3H,1-2H3;/q;-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCBQPGJGMPRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(C1=NC=C(S1)C)(OC(C)C)OC(C)C.CC(C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BLiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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